molecular formula C27H27N3O2S B2927285 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline CAS No. 866843-30-3

3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline

Cat. No.: B2927285
CAS No.: 866843-30-3
M. Wt: 457.59
InChI Key: UITQFMGQBQQLSX-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline is a synthetic compound known for its diverse applications in medicinal and industrial chemistry. This molecule features a quinoline core substituted with benzenesulfonyl and piperazinyl groups, conferring unique properties suitable for advanced research.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline typically begins with quinoline as the primary scaffold. The preparation involves the sulfonylation of the quinoline ring with benzenesulfonyl chloride, followed by the introduction of the piperazinyl group via a nucleophilic substitution reaction with 4-(2,3-dimethylphenyl)piperazine. Reagents like triethylamine are often used to facilitate these reactions under controlled temperatures, typically ranging from 0°C to room temperature.

Industrial production methods: Industrial-scale synthesis follows similar steps but employs flow chemistry techniques to enhance yield and purity. Automated reaction systems ensure precision in reagent addition and temperature control, enabling large-batch production while maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation

    3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline can undergo oxidative reactions, potentially modifying the quinoline ring or the benzenesulfonyl group.

  • Reduction

    Reduction reactions may target the sulfonyl group, converting it to thiol or hydroxyl derivatives.

  • Substitution

Common reagents and conditions used in these reactions:

  • Oxidation

    Oxidizing agents like potassium permanganate or ceric ammonium nitrate in acidic or basic conditions.

  • Reduction

    Reducing agents such as sodium borohydride or lithium aluminum hydride in aprotic solvents.

  • Substitution

    Substituents like alkyl or aryl halides in the presence of a base, under mild to moderate conditions.

Major products formed from these reactions: The major products vary based on the reaction type but generally include oxidized quinoline derivatives, reduced sulfonyl compounds, and substituted piperazine derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline serves multiple roles across different scientific domains:

  • Chemistry

    Utilized as a building block for synthesizing complex organic molecules, including potential pharmaceutical intermediates.

  • Biology

    Studied for its biological activity, including potential roles in modulating enzymatic functions or acting as a ligand in biochemical assays.

  • Medicine

    Investigated for its therapeutic potential in treating various conditions, such as inflammation, cancer, and neurological disorders.

  • Industry

    Employed in the development of advanced materials, including polymers and coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The compound’s mechanism of action often involves interacting with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl and piperazinyl groups facilitate binding to these targets, potentially modulating their activity. Pathways influenced by this compound can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

When compared to other quinoline derivatives or benzenesulfonyl compounds, 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline stands out due to its unique structural combination, which imparts specific chemical and biological properties. Similar compounds might include:

  • Chloroquine

    Known for its antimalarial activity, differs mainly in its substitution pattern on the quinoline ring.

  • Sulfonylureas

    Primarily used in diabetes treatment, differing in their core structure and functional groups.

  • Piperazine derivatives

    Various pharmaceutical applications but lack the quinoline scaffold present in this compound.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2S/c1-20-9-8-14-25(21(20)2)29-15-17-30(18-16-29)27-23-12-6-7-13-24(23)28-19-26(27)33(31,32)22-10-4-3-5-11-22/h3-14,19H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITQFMGQBQQLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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